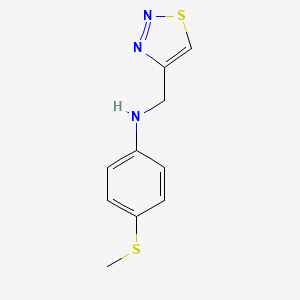

4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Description

Properties

Molecular Formula |

C10H11N3S2 |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

4-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |

InChI |

InChI=1S/C10H11N3S2/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |

InChI Key |

UXMMUZVSCASJIO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NCC2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Using 1,2,3-Thiadiazole-4-Carboxaldehyde

The most straightforward synthetic route involves the reaction of 4-(methylsulfanyl)aniline with a thiadiazole derivative such as 1,2,3-thiadiazole-4-carboxaldehyde . This approach proceeds via nucleophilic substitution or reductive amination under mild conditions:

-

- 4-(Methylsulfanyl)aniline

- 1,2,3-Thiadiazole-4-carboxaldehyde

- Base such as potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents

- Temperature: Ambient to mild heating

Mechanism:

The amine nitrogen of 4-(methylsulfanyl)aniline attacks the aldehyde carbon of the thiadiazole derivative, forming an imine intermediate, which can be reduced to the corresponding amine linkage, yielding the target compound.-

- Mild reaction conditions

- Good selectivity for the desired substitution

- Avoids harsh reagents or extreme temperatures

-

- Requires availability of 1,2,3-thiadiazole-4-carboxaldehyde, which itself may need to be synthesized separately

- Potential side reactions if aldehyde or amine impurities are present

Comparative Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations/Safety Concerns | Yield Range |

|---|---|---|---|---|

| Direct nucleophilic substitution | 4-(Methylsulfanyl)aniline + 1,2,3-thiadiazole-4-carboxaldehyde, K2CO3, DMF | Mild conditions, straightforward | Requires aldehyde precursor | Moderate to good |

| Cyclodehydration from aromatic acids | Aromatic acids + thiosemicarbazide + POCl3, heat | Modular, versatile for analogs | Use of corrosive POCl3, multi-step | Moderate |

| Methylsulfonyl leaving group method | 2-Alkylsulfinyl-5-trifluoromethyl-1,3,4-thiadiazole + amide, base, toluene | High yield, mild conditions | Hazardous oxidants, safety concerns | High (>90%) |

Research Findings and Considerations

The nucleophilic substitution approach is favored for laboratory-scale synthesis due to operational simplicity and mild conditions, making it suitable for research and medicinal chemistry applications.

The cyclodehydration strategy is valuable for generating a library of thiadiazole derivatives but involves more steps and hazardous reagents, requiring careful process control.

The methylsulfonyl leaving group method offers excellent yields and mild reaction conditions but is less attractive for large-scale synthesis due to safety concerns with oxidizing agents.

The choice of solvent and base critically affects the reaction outcome. Polar aprotic solvents like DMF and organic bases such as triethylamine or potassium carbonate are common.

Temperature control is essential, especially in reactions involving sensitive intermediates or leaving groups, to maximize yield and purity.

The methylsulfanyl substituent contributes to the compound’s biological activity and chemical stability, necessitating preservation during synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives.

Key reagents and conditions :

| Reagent | Conditions | Product Formed |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 50–60°C | Sulfoxide derivative |

| m-Chloroperbenzoic acid | Dichloromethane, RT | Sulfone derivative |

Mechanism : The sulfur atom in the methylsulfanyl group is oxidized in a stepwise manner. Hydrogen peroxide generates sulfoxides, while stronger oxidants like m-CPBA yield sulfones .

Reduction Reactions

Reduction primarily targets the aniline moiety or nitro intermediates (if present).

Documented reductions include :

-

Nitro to amine : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines under mild conditions (1 atm, 25°C) .

-

Thiadiazole ring reduction : Limited data suggest possible ring-opening under harsh reducing conditions (e.g., LiAlH₄), though this remains underexplored.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the aniline ring’s para position due to the electron-donating methylsulfanyl group.

Nitration

| Reagent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2–4 hours | 4-(Methylsulfanyl)-3-nitro derivative |

Outcome : Nitration predominantly occurs at the meta position relative to the methylsulfanyl group, driven by steric and electronic effects .

Halogenation

| Reagent | Conditions | Major Product |

|---|---|---|

| Cl₂ (gas) | FeCl₃ catalyst, RT | 4-(Methylsulfanyl)-3-chloro derivative |

| Br₂ in CCl₄ | AlBr₃ catalyst, 40°C | 4-(Methylsulfanyl)-3-bromo derivative |

Regioselectivity : Halogens preferentially substitute at positions ortho to the thiadiazolylmethyl group.

Cross-Coupling Reactions

The thiadiazole ring participates in metal-catalyzed cross-couplings, enabling derivatization:

-

Suzuki coupling : Palladium catalysts (Pd(PPh₃)₄) facilitate aryl-aryl bond formation with boronic acids .

-

Sonogashira coupling : Alkynylation occurs under CuI/Pd(PPh₃)₂Cl₂ catalysis .

Example :

Hydrogen-Bonding Interactions

The thiadiazole nitrogen atoms engage in hydrogen bonding with protonated amines, as demonstrated in fluorescence studies . This interaction restricts molecular rotation, enhancing π-conjugation and enabling turn-on fluorescence sensing for amines (detection limit: ~280 nM) .

Scientific Research Applications

Scientific Research Applications of 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound belonging to the thiadiazole class, featuring a methylsulfanyl group and a thiadiazolylmethyl group attached to an aniline moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it valuable in various research and industrial applications.

Applications

4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is used in scientific research across various disciplines.

Chemistry

- It serves as a building block in synthesizing complex molecules and materials.

- The compound's structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. The methylsulfanyl group can be oxidized to sulfoxide or sulfone, while a nitro group, if present, can be reduced to an amine. The aniline moiety can also undergo electrophilic aromatic substitution reactions.

Biology

- The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

- Due to its unique chemical structure and reactivity, it is explored as a potential therapeutic agent.

- The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The thiadiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.

Industry

- It is utilized in developing new materials like polymers and dyes because of its stability and functional groups.

Properties

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, the thiadiazole ring can interact with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Its para position in the target compound vs. meta in the isomer () may alter electronic distribution, affecting binding interactions in biological targets. The 1,2,3-thiadiazole ring in the target compound contrasts with tetrazole () and triazine () moieties in analogs.

Biological and Agrochemical Relevance :

- Compounds like Terbutryn and the sodium salt in demonstrate that methylsulfanyl and heterocyclic groups are critical for herbicidal activity. The target compound’s thiadiazole ring may confer unique selectivity or potency compared to triazine-based herbicides .

- The thiazole-containing aniline () highlights the importance of aromatic heterocycles in drug discovery, suggesting the target compound could serve as a scaffold for antimicrobial or anticancer agents .

Positional Isomerism :

- The 3-(methylsulfanyl) isomer () differs in substituent placement, which may impact hydrogen bonding, solubility, or metabolic stability. Para-substituted analogs often exhibit enhanced symmetry and crystallinity, which could influence material properties or ease of synthesis .

Research Implications and Gaps

- Structural Analysis : While crystallographic data for the target compound are absent in the evidence, tools like the Cambridge Structural Database (CSD) and SHELX software () are critical for determining hydrogen-bonding patterns and crystal packing, which affect stability and formulation .

- Synthetic Feasibility : The methylsulfanyl and thiadiazole groups may pose challenges in synthesis (e.g., regioselectivity), requiring optimization of reaction conditions.

- Biological Screening : Prioritizing assays for herbicidal or antimicrobial activity is warranted, given the efficacy of structural analogs in these domains .

Biological Activity

4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is , with a molecular weight of approximately 237.34 g/mol. The presence of both a methylsulfanyl group and a thiadiazolylmethyl group contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3S2 |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | 4-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |

| InChI Key | UXMMUZVSCASJIO-UHFFFAOYSA-N |

The biological activity of 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is primarily attributed to its interaction with various biological targets. The thiadiazole ring can chelate metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety facilitates hydrogen bonding and π-π interactions with biological macromolecules, potentially altering their functionality .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess activity against a range of pathogens including bacteria and fungi. A study highlighted that 4-thiadiazole derivatives displayed notable antibacterial effects against various strains, suggesting that 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline may similarly exhibit potent antimicrobial activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Recent findings suggest that compounds like 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can induce apoptosis in cancer cells. For example, studies on related compounds demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating significant potency .

Case Study: Cytotoxicity Evaluation

In a comparative study involving various thiadiazole derivatives:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 4e | MCF-7 | 10.10 |

| Compound 4i | HepG2 | 2.32 |

| 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | MCF-7 | TBD |

These results underscore the potential of this compound as a lead for further development in anticancer therapies.

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for anti-inflammatory and anti-tubercular activities. The diverse functional groups present in these compounds allow for varied interactions within biological systems, making them suitable candidates for further pharmacological exploration.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how can reaction intermediates be characterized?

Answer:

- Synthetic Routes : A plausible approach involves coupling 4-(methylsulfanyl)aniline with a 1,2,3-thiadiazole-containing aldehyde via reductive amination. Alternative methods may include nucleophilic substitution at the thiadiazole methyl position .

- Characterization : Use FT-IR to confirm functional groups (e.g., S–C and N–H stretches) and NMR (¹H/¹³C) to resolve the methylsulfanyl and thiadiazole protons. High-resolution mass spectrometry (HRMS) can validate molecular ion peaks (e.g., exact mass ~265.06 g/mol) .

- Intermediate Monitoring : Employ thin-layer chromatography (TLC) with UV visualization or LC-MS to track reaction progress .

Q. How can the crystallographic structure of this compound be resolved, and what challenges arise during refinement?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Ensure crystal quality by optimizing solvent systems (e.g., DMSO/EtOH mixtures) .

- Refinement Tools : Apply SHELXL for small-molecule refinement. Challenges include resolving disorder in the thiadiazole ring or methylsulfanyl group, which may require constraints or isotropic thermal parameters .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length/angle discrepancies. The CSD contains >500,000 entries for benchmarking .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

Answer:

- Methodology : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .

- Data Contradictions : Discrepancies in excitation energies (>10 nm shifts) may arise from solvent effects or crystal packing, necessitating implicit solvent models (e.g., PCM) or solid-state simulations .

Q. What strategies mitigate inconsistencies between spectroscopic and crystallographic data for this compound?

Answer:

- Cross-Validation : If NMR suggests conformational flexibility (e.g., rotational barriers in the thiadiazole group), compare with SCXRD torsional angles. For unresolved proton signals (e.g., overlapping methylsulfanyl peaks), use 2D NMR (COSY, HSQC) .

- Dynamic Effects : Variable-temperature NMR or solid-state NMR can probe dynamic processes (e.g., ring puckering) that SCXRD static models may not capture .

Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Mechanistic Insights : The –SMe group can act as a directing group in C–H activation or undergo oxidation to sulfone derivatives. Monitor reactivity via HPLC-MS to detect intermediates (e.g., sulfoxide/sulfone byproducts) .

- Catalytic Systems : Test palladium/copper catalysts for Suzuki-Miyaura coupling at the thiadiazole ring. The electron-rich thiadiazole may require ligand optimization (e.g., XPhos) to prevent catalyst poisoning .

Q. What are the challenges in quantifying trace impurities (e.g., isomeric byproducts) during synthesis?

Answer:

- Analytical Workflow : Use UHPLC-QTOF-MS with a C18 column (1.7 µm particles) for high-resolution separation. Calibrate with synthetic standards of potential isomers (e.g., regioisomeric thiadiazole derivatives) .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity by optimizing ionization parameters (e.g., ESI+ mode) and employing isotope dilution for quantification .

Methodological Recommendations

- Structural Confirmation : Always triangulate SCXRD, NMR, and HRMS data to address ambiguities .

- Reactivity Studies : Pre-screen reaction conditions using computational tools (e.g., Gaussian or ORCA) to prioritize viable pathways .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories (e.g., CSD or Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.